1-[(4-fluorobenzyl)sulfonyl]pyrrolidine 1-[(4-fluorobenzyl)sulfonyl]pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9892451
InChI: InChI=1S/C11H14FNO2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2
SMILES: C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)F
Molecular Formula: C11H14FNO2S
Molecular Weight: 243.30 g/mol

1-[(4-fluorobenzyl)sulfonyl]pyrrolidine

CAS No.:

Cat. No.: VC9892451

Molecular Formula: C11H14FNO2S

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-fluorobenzyl)sulfonyl]pyrrolidine -

Specification

Molecular Formula C11H14FNO2S
Molecular Weight 243.30 g/mol
IUPAC Name 1-[(4-fluorophenyl)methylsulfonyl]pyrrolidine
Standard InChI InChI=1S/C11H14FNO2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2
Standard InChI Key XVEOSSVCFJANEJ-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)F
Canonical SMILES C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Characteristics

1-[(4-Fluorobenzyl)sulfonyl]pyrrolidine (CAS 157187-14-9) is characterized by the molecular formula C₁₀H₁₂FNO₂S and a molecular weight of 229.271 g/mol . The compound features a pyrrolidine ring—a five-membered secondary amine—modified at the nitrogen atom by a sulfonyl group linked to a 4-fluorophenylmethyl substituent. Key structural parameters include:

Physicochemical Properties

PropertyValue
Density1.3 ± 0.1 g/cm³
Boiling Point336.8 ± 44.0 °C (760 mmHg)
Flash Point157.5 ± 28.4 °C
Vapor Pressure0.0 ± 0.7 mmHg (25°C)
LogP (Partition Coefficient)2.10
Refractive Index1.568

The compound’s low vapor pressure indicates limited volatility under ambient conditions, while the moderate LogP suggests balanced lipophilicity, making it suitable for biological applications .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 1-[(4-fluorobenzyl)sulfonyl]pyrrolidine typically involves sulfonylation of pyrrolidine using 4-fluorobenzylsulfonyl chloride under basic conditions. A related methodology is described in the nitro-Mannich/hydroamination cascade reaction for pyrrolidine derivatives . For example, Ďuriš et al. (2013) demonstrated the use of gold catalysis and base-mediated conditions to construct structurally complex pyrrolidines with sulfonyl groups . Adapting this approach, the target compound could be synthesized via:

  • Nitro-Mannich Reaction: Formation of a β-nitroamine intermediate.

  • Hydroamination: Cyclization catalyzed by Au(PPh₃)Cl/AgSbF₆ to yield the pyrrolidine core.

  • Sulfonylation: Introduction of the 4-fluorobenzylsulfonyl group using appropriate sulfonyl chlorides .

Optimization and Yield

In analogous syntheses, yields for pyrrolidine sulfonates ranged from 31% to 81%, depending on substituents and reaction conditions . For instance, compound 5a (a tosylpyrrolidine derivative) was isolated in 81% yield after column chromatography .

Physicochemical and Spectroscopic Analysis

Stability and Reactivity

The compound’s thermal stability is evidenced by its high boiling point (~336°C), while its hydrolytic stability remains untested in available literature. The sulfonyl group enhances electrophilicity, making the compound susceptible to nucleophilic attack at the sulfur center.

Spectroscopic Data

  • ¹H NMR: Expected signals include a multiplet for the pyrrolidine ring protons (δ 1.5–2.5 ppm), aromatic protons from the fluorobenzyl group (δ 7.2–7.6 ppm), and distinct sulfonyl-related shifts .

  • ¹³C NMR: The sulfonyl sulfur induces deshielding of adjacent carbons, with characteristic peaks near δ 45–55 ppm (pyrrolidine carbons) and δ 120–140 ppm (aromatic carbons) .

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

  • Sulfonyl Group: Critical for hydrogen bonding with target proteins.

  • Fluorine Substituent: Improves metabolic stability and lipophilicity .

  • Pyrrolidine Ring: Conformational flexibility aids in binding to hydrophobic enzyme pockets .

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